3,6-Dimethylheptane-2,4-dione: Chemical Properties, Structural Dynamics, and Synthetic Methodologies
3,6-Dimethylheptane-2,4-dione: Chemical Properties, Structural Dynamics, and Synthetic Methodologies
Executive Summary
3,6-Dimethylheptane-2,4-dione (CID 538283) is a structurally complex aliphatic β -diketone that serves a highly specialized ecological function as the primary sex pheromone of the mushroom phorid fly (Megaselia halterata). For researchers in agrochemical development and chemical ecology, understanding the physicochemical properties, stereochemical nuances, and synthetic pathways of this compound is critical for developing targeted pest-management strategies in commercial Agaricus bisporus cultivation. This whitepaper provides an in-depth analysis of its structural dynamics, biological transduction pathways, and a field-proven, regioselective synthetic protocol.
Structural and Physicochemical Profiling
The molecular architecture of 3,6-dimethylheptane-2,4-dione features a 1,3-dicarbonyl core flanked by aliphatic chains, with stereocenters at the C3 and C6 positions. The natural pheromone is predominantly found in specific stereoisomeric forms, such as the (3S)-enantiomer, which is critical for chiral recognition by insect olfactory receptors [1].
Keto-Enol Tautomerism
A defining chemical property of β -diketones is their keto-enol tautomerization. In 3,6-dimethylheptane-2,4-dione, enolization primarily occurs between C2 and C4, yielding a conjugated system stabilized by a strong intramolecular hydrogen bond (forming a pseudo-six-membered ring).
Causality Insight: The presence of a methyl group at the C3 position introduces mild allylic (A 1,3 ) steric strain in the enol form compared to unsubstituted analogs like acetylacetone. Consequently, while the enol tautomer remains dominant in non-polar environments (e.g., airborne volatilization), the diketo form is significantly populated in polar protic matrices, directly influencing how the molecule partitions into the aqueous sensillar lymph of the insect antenna.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 3,6-Dimethylheptane-2,4-dione |
| Molecular Formula | C 9 H 16 O 2 |
| Molar Mass | 156.22 g/mol |
| SMILES | CC(C)CC(=O)C(C)C(=O)C |
| PubChem CID | 538283 |
| Functional Class | Aliphatic β -diketone |
| Biological Role | Sex pheromone (Megaselia halterata) |
Biological Significance and Olfactory Transduction
In commercial mushroom farming, Megaselia halterata is a devastating obligate fungal feeder. Female flies are attracted to the mycelium, while males locate females via the emission of 3,6-dimethylheptane-2,4-dione [2].
The efficacy of this pheromone relies on a highly specific biochemical cascade. Due to its lipophilic nature, the airborne diketone cannot freely diffuse through the aqueous sensillar lymph of the fly's antennae. It must first be solubilized by an Odorant Binding Protein (OBP). The OBP-pheromone complex transports the ligand to the dendritic membrane, where it binds to a specific Olfactory Receptor (OR), triggering a G-protein-coupled depolarization event [3].
Figure 1: Olfactory signal transduction pathway of the pheromone in Megaselia halterata.
Advanced Synthetic Methodology
Standard base-catalyzed Claisen condensations for synthesizing substituted β -diketones often result in complex, low-yield mixtures due to competing enolization sites. To achieve strict regiocontrol, we employ a Mukaiyama-type directed acylation .
Retrosynthetically, disconnecting the C3–C4 bond reveals 2-butanone and isovaleryl chloride as the optimal starting materials. By trapping the thermodynamic enolate of 2-butanone as a silyl enol ether, we force the subsequent electrophilic attack to occur exclusively at the C3 carbon.
Figure 2: Directed Mukaiyama-type acylation workflow for 3,6-dimethylheptane-2,4-dione synthesis.
Step-by-Step Protocol: Regioselective Synthesis via Directed Acylation
Phase 1: Preparation of the Thermodynamic Silyl Enol Ether
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Setup: Flame-dry a 250 mL Schlenk flask under an argon atmosphere to prevent moisture-induced silane hydrolysis.
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Reagent Addition: Combine 2-butanone (50 mmol), triethylamine (60 mmol), and sodium iodide (60 mmol) in 100 mL of anhydrous acetonitrile.
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Silylation: Introduce chlorotrimethylsilane (TMSCl) (60 mmol) dropwise at room temperature.
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Thermodynamic Equilibration: Heat the mixture to reflux (80 °C) for 24 hours.
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Causality: The kinetic enolate forms rapidly at C1, but heat and the nucleophilic NaI catalyst allow reversible equilibration, ultimately funneling the intermediate into the more stable, highly substituted 2-(trimethylsilyloxy)-2-butene (C3 enolization).
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Workup: Cool to room temperature, quench with ice-cold saturated NaHCO 3 , extract with pentane, dry over MgSO 4 , and concentrate under reduced pressure.
Phase 2: TiCl 4 -Mediated Acylation
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Activation: In a separate flame-dried flask, dissolve the crude silyl enol ether (~45 mmol) and isovaleryl chloride (50 mmol) in 80 mL of anhydrous dichloromethane (DCM).
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Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach -78 °C.
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Lewis Acid Addition: Add titanium tetrachloride (TiCl 4 ) (50 mmol) dropwise over 30 minutes.
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Causality: TiCl 4 is highly oxophilic. It activates the acyl chloride into a highly electrophilic acylium ion while simultaneously coordinating the silyl ether oxygen, ensuring strictly C-acylation over O-acylation.
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Reaction: Stir at -78 °C for 2 hours, then allow slow warming to 0 °C.
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Quench & Purification: Quench carefully with 50 mL distilled water. Extract the aqueous layer with DCM (3 x 50 mL). Purify the concentrated organic residue via flash column chromatography (silica gel, hexane/ethyl acetate 9:1) to yield the pure target compound.
Analytical Characterization & Self-Validation
To ensure the integrity of the synthesized compound, a self-validating analytical matrix must be applied:
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Mass Spectrometry (GC-MS): The molecular ion peak must appear at m/z 156. Crucially, α -cleavage of the β -diketone provides a distinct fingerprint. Cleavage at the C3–C4 bond results in the loss of an isovaleryl radical (85 Da), yielding a prominent base peak at m/z 71 [4].
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Nuclear Magnetic Resonance ( 1 H NMR): The spectrum will validate the keto-enol equilibrium. The presence of a highly deshielded singlet at approximately 15.0–16.0 ppm confirms the intramolecularly hydrogen-bonded enol proton. The C3 methyl group will appear as a distinct doublet, confirming successful regioselective acylation at the secondary carbon.
References
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PubChem Database. "3,6-Dimethylheptane-2,4-dione | C9H16O2 | CID 538283" National Center for Biotechnology Information. URL:[Link]
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Baker, R., Parton, A.H., Rao, V.B., & Rao, V.J. (1982). "The isolation, identification and synthesis of 3,6-dimethylheptan-2,4-dione, a pheromone of the mushroom fly, Megaselia halterata (Diptera: Phoridae)." Tetrahedron Letters, 23(30), 3103-3104. URL:[Link]
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Pfeil, R.M., Walsh, R.A., & Mumma, R.O. (1994). "Scanning Electron Microscopic Examination of the Putative Olfactory Structures Possessed by the Phorid Fly, Megaselia halterata." Scanning Microscopy, 8(1), Article 24. URL:[Link]
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Zhong, X. (2024). "ChemRAG Dataset." Hugging Face Datasets. URL: [Link]
